1-(3-Bromophenyl)-2-nitropropane
Description
1-(3-Bromophenyl)-2-nitropropane is a nitroalkane derivative featuring a brominated aromatic ring attached to a secondary nitropropane group. Secondary nitroalkanes, such as 2-nitropropane, are known for their reactivity and biological effects, including hepatotoxicity and carcinogenicity due to oxidative nucleic acid damage . Synthesis routes for similar brominated nitro compounds often involve Claisen-Schmidt condensation or microwave-assisted methods, yielding products with moderate to high purity .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-bromo-3-(2-nitropropyl)benzene |
InChI |
InChI=1S/C9H10BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3 |
InChI Key |
BQNNWHAWSHGCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Occupational and Toxicological Profiles
- Exposure Limits: Compound Structure Type OEL (ppm) Key Toxicity 2-Nitropropane Secondary nitroalkane 10 Hepatocarcinogen, oxidative damage 1-Nitropropane Primary nitroalkane 25 Eye/respiratory irritation 2-Nitro-methylpropane Tertiary nitroalkane 0.3 Limited data, structural extrapolation 1-(3-Bromophenyl)-2-nitropropane* Secondary brominated — Predicted hepatotoxicity (structural analogy)
*Predicted based on structural similarities to 2-nitropropane and brominated chalcones.
Reactivity and Stability
- Secondary nitroalkanes (e.g., 2-nitropropane) form stable nitronate anions under physiological conditions, enhancing their ability to generate reactive oxygen species (ROS) and damage nucleic acids. Brominated aromatic groups may further stabilize these anions via electron-withdrawing effects .
- Microwave synthesis of brominated chalcones achieves faster reaction times (3–8 minutes at 800°C) compared to conventional methods, suggesting efficient activation of nitro intermediates .
Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted methods improve yields for brominated nitro compounds (e.g., 62% for C3), though steric hindrance from bulky substituents (e.g., isopropyl in C4) reduces efficiency .
- Structure-Activity Relationships (SAR): Halogen position matters: 3-Bromophenyl derivatives (C3, C4) outperform 4-chlorophenyl analogs (C1, C2) in cytotoxicity, possibly due to enhanced electron withdrawal and membrane permeability . Nitro group placement: Secondary nitroalkanes (vs. primary/tertiary) are critical for bioactivity, as seen in 2-nitropropane’s carcinogenicity and chalcones’ cytotoxicity .
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